GW627368

Description

Properties

IUPAC Name |

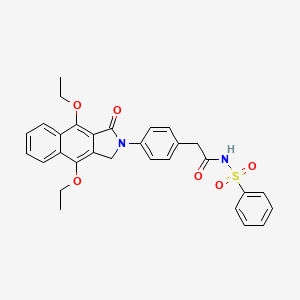

N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2O6S/c1-3-37-28-23-12-8-9-13-24(23)29(38-4-2)27-25(28)19-32(30(27)34)21-16-14-20(15-17-21)18-26(33)31-39(35,36)22-10-6-5-7-11-22/h5-17H,3-4,18-19H2,1-2H3,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREWXJVMYAXCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)NS(=O)(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195993 | |

| Record name | GW-627368X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439288-66-1 | |

| Record name | GW-627368X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439288661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-627368X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-627368X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9P1ZGY0SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of GW627368: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW627368 is a potent and selective competitive antagonist of the prostanoid EP4 receptor, a G-protein coupled receptor (GPCR) that mediates the effects of prostaglandin (B15479496) E2 (PGE2).[1][2] PGE2 is a key lipid mediator involved in a wide array of physiological and pathophysiological processes, including inflammation, pain, cancer, and immune responses. The EP4 receptor, upon activation by PGE2, primarily couples to the Gs alpha subunit (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, evidence also suggests that the EP4 receptor can signal through alternative pathways, including the Gi alpha subunit (Gi) and β-arrestin. By competitively blocking the binding of PGE2 to the EP4 receptor, this compound effectively inhibits these downstream signaling cascades, making it a valuable tool for investigating the role of the EP4 receptor in various biological systems and a potential therapeutic agent for a range of diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinity, in vitro functional antagonism, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Pharmacological Parameters of this compound

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound for various prostanoid receptors.

Table 1: Binding Affinity of this compound at Human Prostanoid Receptors

| Receptor | Ligand | Parameter | Value | Cell Line | Reference |

| Human EP4 | [3H]-PGE2 | pKi | 7.0 ± 0.2 | HEK293 | [1] |

| Human TP | [3H]-SQ29548 | pKi | 6.8 | HEK293 | [1] |

| Human EP1 | [3H]-PGE2 | pKi | < 5.3 | CHO | [1] |

| Human EP2 | [3H]-PGE2 | pKi | < 5.3 | CHO | [1] |

| Human EP3 | [3H]-PGE2 | pKi | < 5.3 | HEK293 | [1] |

| Human DP1 | [3H]-PGD2 | pKi | < 5.3 | HEK293 | [1] |

| Human FP | [3H]-PGF2α | pKi | < 5.3 | HEK293 | [1] |

| Human IP | [3H]-Iloprost | pKi | < 5.3 | HEK293 | [1] |

Table 2: Functional Antagonist Potency of this compound

| Receptor | Agonist | Parameter | Value | Tissue/Cell Line | Reference |

| Human EP4 | PGE2 | pKb | 7.9 ± 0.4 | HEK293 | [1][3] |

| Piglet Saphenous Vein EP4 | PGE2 | pKb | 9.2 ± 0.2 | Piglet Saphenous Vein | [1][3] |

| Human Platelet TP | U-46619 | pA2 | ~7.0 | Human Washed Platelets | [1][2] |

| Human EP1 | 17-phenyl trinor PGE2 | pA2 | 6.0 | CHO | [1] |

| Rabbit EP2 | Butaprost | pA2 | < 5.0 | Rabbit Jugular Vein | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the initiation of downstream signaling cascades normally triggered by PGE2 binding to the EP4 receptor. The primary pathway involves the Gs-cAMP-PKA axis. However, the EP4 receptor has been shown to couple to other signaling molecules, leading to a more complex signaling network.

Canonical Gs-cAMP Pathway

The canonical signaling pathway for the EP4 receptor involves its coupling to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound, as a competitive antagonist, prevents PGE2 from activating this cascade.

Non-Canonical Signaling Pathways

In addition to the Gs pathway, the EP4 receptor has been implicated in signaling through other G-proteins and intracellular effectors. These non-canonical pathways can contribute to the diverse biological effects of PGE2.

Experimental Protocols

The characterization of this compound as a selective EP4 receptor antagonist has been established through a series of in vitro pharmacological assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of this compound, competition binding assays are used to measure its ability to displace a radiolabeled ligand from the EP4 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.

Materials:

-

Membranes from HEK293 cells stably expressing the recombinant human EP4 receptor.

-

Radioligand: [3H]-PGE2.

-

Non-specific binding control: Unlabeled PGE2 (at a high concentration).

-

Test compound: this compound (at various concentrations).

-

Assay buffer: 50 mM HEPES, 10 mM MgCl2, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of [3H]-PGE2 at a concentration close to its Kd.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of [3H]-PGE2.

-

Either vehicle, unlabeled PGE2 (for non-specific binding), or varying concentrations of this compound.

-

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled PGE2) from the total binding (counts in the absence of competing ligand).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Measurement of cAMP Accumulation

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For the EP4 receptor, which is primarily Gs-coupled, measuring the accumulation of cAMP is a common functional readout.

Objective: To determine the functional antagonist potency (pKb or pA2) of this compound at the human EP4 receptor.

Materials:

-

HEK293 cells expressing the recombinant human EP4 receptor.

-

PGE2 (agonist).

-

This compound (antagonist).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Culture the HEK293-hEP4 cells in appropriate media until they reach the desired confluency.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add varying concentrations of PGE2 to the wells and incubate for a further specified time (e.g., 15-30 minutes) to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit, following the manufacturer's instructions.

-

Data Analysis:

-

Construct concentration-response curves for PGE2 in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value.

-

Alternatively, the antagonist dissociation constant (Kb) can be calculated using the Gaddum equation, and the pKb is the negative logarithm of the Kb. A Schild slope close to unity is indicative of competitive antagonism.

-

Experimental Workflow Visualization

The characterization of a novel compound like this compound typically follows a logical progression of experiments to determine its pharmacological profile.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the prostanoid EP4 receptor. Its mechanism of action is centered on the blockade of PGE2-mediated signaling, primarily through the Gs-cAMP pathway, but also affecting non-canonical signaling routes. The comprehensive pharmacological data, derived from detailed experimental protocols as outlined in this guide, solidify its role as a critical research tool for elucidating the multifaceted functions of the EP4 receptor in health and disease. For researchers and drug development professionals, this compound serves as a benchmark compound for the development of novel EP4 receptor modulators with therapeutic potential in inflammatory diseases, pain, and oncology.

References

- 1. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]

GW627368: A Technical Guide to its EP4 Receptor Antagonist Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of GW627368, a potent and selective competitive antagonist of the prostanoid EP4 receptor. This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates associated signaling pathways and experimental workflows.

Core Data Presentation: Selectivity Profile of this compound

This compound has been extensively characterized for its binding affinity and functional antagonism against a panel of human prostanoid receptors. The data presented below, primarily derived from radioligand binding assays and functional studies, demonstrates its high selectivity for the EP4 receptor, with a notable additional affinity for the human thromboxane (B8750289) A2 (TP) receptor.[1][2][3]

| Receptor | Binding Affinity (pKi) | Functional Antagonism (pA2/pKb) |

| EP4 | 7.0 ± 0.2 | 7.9 ± 0.4 (pKb) |

| EP1 | < 5.3 | 6.0 (pA2) |

| EP2 | < 5.3 | < 5.0 (pA2) |

| EP3 | < 5.3 | No significant antagonism |

| DP (DP1) | < 5.3 | No significant antagonism |

| FP | < 5.3 | No significant antagonism |

| IP | < 5.3 | No significant antagonism, but potentiated iloprost (B1671730) effect |

| TP | 6.8 | ~7.0 (pA2, estimated from platelet aggregation inhibition) |

Data compiled from Wilson et al., 2006.[3]

Signaling Pathways

The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5][6] This canonical pathway activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[4][7] Emerging evidence also suggests that the EP4 receptor can couple to other signaling pathways, including those involving the Gi alpha subunit (Gαi) and β-arrestin.[4][8][9]

Experimental Protocols

The determination of this compound's selectivity profile relies on standardized in vitro assays. The following are detailed methodologies for two key types of experiments.

Radioligand Binding Assay (for determining Ki)

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

a. Receptor Membrane Preparation:

-

Human embryonic kidney (HEK293) cells recombinantly expressing the human prostanoid receptor of interest (e.g., EP4, EP1, EP2, etc.) are cultured and harvested.

-

Cells are homogenized in a lysis buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. A protein assay (e.g., BCA assay) is performed to determine the protein concentration.

b. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.4).[3]

-

A fixed concentration of the appropriate radioligand (e.g., [3H]PGE2 for EP receptors). The concentration is typically chosen to be near the Kd value for the receptor.

-

Varying concentrations of the unlabeled antagonist (this compound) to generate a competition curve.

-

Receptor membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

-

Total binding is determined in the absence of any competing ligand.

c. Incubation and Separation:

-

The plate is incubated, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

d. Detection and Analysis:

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Functional cAMP Assay (for determining pA2/pKb)

This assay measures the ability of an antagonist to block the functional response of a receptor to an agonist, in this case, the production of cyclic AMP (cAMP).

a. Cell Culture and Plating:

-

HEK293 cells stably expressing the human EP4 receptor are cultured in appropriate media.

-

Cells are seeded into 96-well plates and grown to a suitable confluency.

b. Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Cells are pre-incubated with varying concentrations of the antagonist (this compound) or vehicle for a defined period (e.g., 15-30 minutes).

-

Following the pre-incubation, the cells are stimulated with a fixed concentration of an agonist (e.g., PGE2 at its EC80 concentration) for another defined period (e.g., 10-20 minutes).

c. cAMP Detection:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP levels are then measured using a commercially available cAMP assay kit, which is often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaLISA.

d. Data Analysis:

-

The results are expressed as a percentage of the response to the agonist in the absence of the antagonist.

-

The IC50 value for the antagonist is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

To determine the antagonist's affinity (pA2 or pKb), a Schild analysis is performed. This involves generating agonist concentration-response curves in the presence of multiple fixed concentrations of the antagonist. The dose-ratios are calculated and plotted on a Schild plot. A linear regression of the plot yields the pA2 value from the x-intercept. A slope not significantly different from unity is indicative of competitive antagonism.[2][3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a selective receptor antagonist like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]

- 3. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ca01.primo.exlibrisgroup.com [ca01.primo.exlibrisgroup.com]

- 5. benchchem.com [benchchem.com]

- 6. What are EP4 agonists and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 10. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

Data Presentation: Receptor Binding Affinity

An In-depth Technical Guide on the TP Receptor Affinity of GW627368

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the affinity of this compound for the human prostanoid thromboxane (B8750289) (TP) receptor. This compound, fully known as (N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene (B151609) sulphonamide), is primarily identified as a potent and selective competitive antagonist of the prostanoid EP₄ receptor.[1][2][3][4] However, it also exhibits significant binding affinity for the human TP receptor, a characteristic that is crucial for a complete pharmacological understanding of the compound.[1][2][3][4][5]

The binding affinity of this compound has been quantified through various experimental assays. The data presented below summarizes its affinity for the human TP receptor, its primary target (EP₄), and other related prostanoid receptors.

Table 1: this compound Affinity Profile at Human Prostanoid Receptors

| Receptor | Assay Type | Parameter | Value | Species | Source |

| TP | Competition Radioligand Binding | pKᵢ | 6.8 (n=2) | Human | [1][2][4] |

| TP | Platelet Aggregation (Functional) | pA₂ | ~7.0 | Human | [1][2][4] |

| EP₄ | Competition Radioligand Binding | pKᵢ | 7.0 ± 0.2 (n=10) | Human | [1][4] |

| EP₄ | Functional Assay (HEK293 cells) | pKₑ | 7.9 ± 0.4 | Human | [1][4] |

| EP₁ | Functional Assay | pA₂ | 6.0 | Human | [1][4] |

| Other Prostanoid Receptors (CRTH₂, EP₂, EP₃, IP, FP) | Competition Radioligand Binding / Functional | pKᵢ / pA₂ | < 5.3 | Human | [1][4] |

Table 2: Species Selectivity of this compound at the TP Receptor

| Species | Assay Type | Parameter | Value | Finding | Source |

| Human | Platelet Aggregation | pA₂ | ~7.0 | Significant Antagonism | [1][2][4] |

| Rabbit | Vascular Ring Contraction | Affinity | < 5.0 | No Significant Antagonism | [1][4] |

| Guinea-Pig | Vascular Ring Contraction | Affinity | < 5.0 | No Significant Antagonism | [1][4] |

Signaling Pathways

The TP receptor, a G-protein-coupled receptor (GPCR), mediates the biological effects of its ligand, thromboxane A₂.[6][7] Upon activation, it primarily couples to Gᵩ and G₁₃ proteins, initiating distinct downstream signaling cascades that lead to physiological responses such as platelet aggregation and vasoconstriction.[6] There are two human isoforms, TPα and TPβ, which arise from alternative splicing.[6][7]

Experimental Protocols

The affinity values (Kᵢ) for this compound are primarily determined using competition radioligand binding assays. Functional antagonism (pA₂) is often assessed via platelet aggregation inhibition assays.

Competition Radioligand Binding Assay

This assay is considered a gold standard for quantifying the affinity of a compound for a receptor.[8] It measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the target receptor.

Methodology:

-

Membrane Preparation:

-

Human TP receptors are typically expressed in a stable cell line, such as HEK293 cells.

-

Cells are cultured and harvested.

-

The cell membranes are isolated through homogenization and centrifugation to create a membrane preparation containing the receptors.[9]

-

-

Binding Incubation:

-

The membrane preparation is incubated in a buffer solution.

-

A fixed concentration of a suitable radioligand for the TP receptor (e.g., a radiolabeled TP agonist or antagonist) is added.

-

Varying concentrations of the unlabeled competitor compound, this compound, are added to the incubation mixture.[8]

-

-

Separation:

-

Quantification:

-

The radioactivity trapped on the filters is measured using a scintillation counter.[9]

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

-

This generates a sigmoidal competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined.

-

The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[1][11]

-

References

- 1. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]

- 6. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

GW627368: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW627368 is a potent and selective competitive antagonist of the prostanoid EP4 receptor, a G-protein coupled receptor (GPCR) for prostaglandin (B15479496) E2 (PGE2).[1][2] PGE2 is a key lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, cancer, and immune responses.[3][4] The EP4 receptor, upon activation by PGE2, triggers a cascade of intracellular signaling events that can promote cell proliferation, survival, angiogenesis, and immune suppression.[3][5] Consequently, antagonism of the EP4 receptor with molecules like this compound presents a promising therapeutic strategy for various diseases, notably cancer and inflammatory disorders.[3][4][6] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the EP4 receptor, thereby blocking the binding of its endogenous ligand, PGE2, and inhibiting the initiation of downstream signaling cascades.[1][2] While highly selective for the EP4 receptor, this compound also exhibits some affinity for the human thromboxane (B8750289) A2 (TP) receptor.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Receptor | Species | Value | Reference |

| pKi | Prostanoid EP4 | Human | 7.0 | [1][2] |

| pKi | Prostanoid TP | Human | 6.8 | [1][2] |

| pKb | Prostanoid EP4 | Human | 7.9 ± 0.4 | [1] |

| pKb | Prostanoid EP4 | Piglet | 9.2 ± 0.2 | [1] |

| pA2 | Prostanoid TP | Human | ~7.0 | [1] |

| pA2 | Prostanoid EP1 | Not Specified | 6.0 | [1] |

| pIC50 (basal cAMP) | Not Applicable | Not Applicable | 6.3 | [2][7] |

Table 2: In Vitro and In Vivo Efficacy of this compound

| Assay | Cell Line/Model | Effect | Concentration/Dose | Reference |

| Inhibition of Proliferation & Invasion | SUM149 IBC cells | Inhibition | Starting at 0.1 µM | [2][7] |

| Inhibition of Proliferation & Invasion | MDA-MB-231 non-IBC cells | Inhibition | Higher concentrations | [2][7] |

| Tumor Regression | Sarcoma 180 bearing mice | Significant tumor reduction and apoptosis | 5-15 mg/kg (p.o.) | [3] |

Downstream Signaling Pathways

This compound, by blocking the EP4 receptor, modulates several critical downstream signaling pathways implicated in cellular homeostasis and disease.

cAMP/PKA/CREB Pathway

The canonical signaling pathway for the EP4 receptor involves its coupling to the Gαs protein, which activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[8][9] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[4] Activated CREB translocates to the nucleus and promotes the transcription of genes involved in cell survival, proliferation, and inflammation, including COX-2 and EP4 itself, creating a positive feedback loop.[3][4] this compound disrupts this entire cascade by preventing the initial Gαs activation.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activation of epidermal growth factor receptor signaling by the prostaglandin E2 receptor EP4 pathway during gastric tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of epidermal growth factor receptor signaling by the prostaglandin E(2) receptor EP4 pathway during gastric tumorigenesis [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues | Springer Nature Experiments [experiments.springernature.com]

- 7. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to GW627368 and its Role in Prostaglandin E2 Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacology of GW627368, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) E-prostanoid 4 (EP4) receptor. It delves into the core of PGE2 signaling, detailing the mechanisms of action and providing a comprehensive overview of experimental protocols for studying this pathway and the effects of antagonists like this compound.

Introduction to Prostaglandin E2 Signaling

Prostaglandin E2 (PGE2) is a principal mediator in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] It exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1][3] These receptors are distributed in various tissues and, upon activation by PGE2, couple to different intracellular signaling cascades, leading to a wide range of cellular responses.[1][4][5]

The signaling pathways for each receptor subtype are distinct:

-

EP1: Couples to Gq, leading to an increase in intracellular calcium levels via phospholipase C activation.[1][6]

-

EP2 and EP4: Both couple to Gs, activating adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and activates protein kinase A (PKA).[1][2][7][8] The EP4 receptor can also signal through the PI3K/Akt pathway.[6]

-

EP3: Primarily couples to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.[1][7]

The diverse and sometimes opposing effects of PGE2 are a direct consequence of the differential expression of these receptor subtypes and their downstream signaling pathways.

This compound: A Selective EP4 Receptor Antagonist

This compound, with the chemical name N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl}benzene sulphonamide, is a well-characterized competitive antagonist of the prostanoid EP4 receptor.[9][10] It has been instrumental as a pharmacological tool to investigate the specific roles of the EP4 receptor in various physiological and disease models.[9][11] While highly selective for the EP4 receptor, it also exhibits some affinity for the human thromboxane (B8750289) A2 (TP) receptor.[9][10][12]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound for various prostanoid receptors.

Table 1: Binding Affinity of this compound for Human Prostanoid Receptors

| Receptor Subtype | pKi (mean ± SEM) |

| EP4 | 7.0 ± 0.2 |

| TP | 6.8 |

| Other Prostanoid Receptors (CRTH2, EP1, EP2, EP3, IP, FP) | < 5.3 |

Data compiled from competition radioligand binding assays.[9][10]

Table 2: Functional Antagonist Potency of this compound

| Receptor and Tissue/Cell Line | Parameter | Value (mean ± SEM) |

| Human EP4 (recombinant, HEK293 cells) | pKb | 7.9 ± 0.4 |

| Piglet Saphenous Vein (endogenous EP4) | pKb | 9.2 ± 0.2 |

| Human EP1 (recombinant) | pA2 | 6.0 |

| Human Washed Platelets (endogenous TP) | approximate pA2 | ~7.0 |

| Rabbit EP2 (recombinant) | pA2 | < 5.0 |

Data derived from functional assays measuring the inhibition of agonist-induced responses.[9][10]

This compound is devoid of agonist activity and has been shown to reduce basal cAMP levels in cells expressing the EP4 receptor, with a pIC50 value of 6.3.[12][13]

Experimental Protocols

The characterization of this compound and its effects on PGE2 signaling relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (like this compound) for a specific receptor.

Objective: To determine the IC50 of the test compound, from which the Ki can be calculated.

Materials:

-

Cell membranes expressing the human EP4 receptor (e.g., from recombinant HEK293 or CHO cells).

-

Radioligand: [3H]-PGE2.

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of unlabeled PGE2.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well plates.

-

Glass fiber filter mats (e.g., GF/B or GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd), and cell membranes.

-

Incubation: Incubate the plate for a defined period (e.g., 180 minutes at room temperature) to allow binding to reach equilibrium.[10]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Drying and Scintillation Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Measurement Assay

This functional assay measures the ability of an antagonist to block agonist-induced cAMP production in cells expressing Gs-coupled receptors like EP4.

Objective: To determine the functional potency (pKb or pA2) of this compound.

Materials:

-

HEK293 or CHO cells stably expressing the human EP4 receptor.

-

Agonist: PGE2.

-

Antagonist: this compound.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).

-

96- or 384-well plates.

Procedure:

-

Cell Seeding: Seed the EP4-expressing cells into microplates and allow them to adhere overnight.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time.

-

Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Construct concentration-response curves for PGE2 in the presence and absence of different concentrations of this compound. The antagonist's potency can be determined using a Schild plot analysis to calculate the pA2 value, or by fitting the data to the Gaddum equation to determine the pKb.

Calcium Mobilization Assay

This assay is used to assess the activity of compounds on Gq-coupled receptors like EP1.

Objective: To determine if this compound has any antagonist activity at the EP1 receptor.

Materials:

-

HEK293 or CHO cells expressing the human EP1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: PGE2 or a selective EP1 agonist.

-

Antagonist: this compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

A fluorescence plate reader with an injection system (e.g., FlexStation).

Procedure:

-

Cell Plating: Plate the EP1-expressing cells in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for approximately 30-60 minutes at 37°C.

-

Antagonist Addition: Add varying concentrations of this compound to the wells and incubate.

-

Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the agonist and continue to monitor the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the antagonist's effect by measuring the inhibition of the agonist-induced fluorescence signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.

Prostaglandin E2 Signaling Pathways

Caption: PGE2 signaling through EP receptors and this compound's point of action.

Experimental Workflow for Antagonist Characterization

References

- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 9. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sapphire Bioscience [sapphirebioscience.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

GW627368: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of GW627368, a potent and selective antagonist of the prostaglandin (B15479496) E2 receptor 4 (EP4). This document is intended to serve as a valuable resource for researchers in academia and industry engaged in drug discovery and development, particularly in the fields of inflammation, oncology, and immunology.

Chemical Structure and Properties

This compound, also referred to as GW627368X, is a synthetic, non-prostanoid antagonist of the EP4 receptor.[1][2] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl}benzenesulfonamide | [1][2][3] |

| Synonyms | GW627368X, 4-(4,9-diethoxy-1,3-dihydro-1-oxo-2H-benz[f]isoindol-2-yl)-N-(phenylsulfonyl)benzeneacetamide | [4][5] |

| CAS Number | 439288-66-1 | [4][6][7] |

| Molecular Formula | C30H28N2O6S | [6][7] |

| Molecular Weight | 544.62 g/mol | [6][7] |

| Appearance | White to off-white solid | [6] |

| SMILES | O=C(NS(=O)(C1=CC=CC=C1)=O)CC2=CC=C(N(CC3=C4C(OCC)=C(C=CC=C5)C5=C3OCC)C4=O)C=C2 | [6] |

| Solubility | Soluble in DMSO | [8] |

| Storage | Store at -20°C | [4] |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist of the prostanoid EP4 receptor.[1][4][9] The EP4 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2 (PGE2). The binding of PGE2 to the EP4 receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[9] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).

However, EP4 receptor signaling is complex and can also involve other pathways. Evidence suggests that the EP4 receptor can also couple to Gαi, leading to the inhibition of adenylyl cyclase, and can activate the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.[10] These pathways are implicated in diverse cellular processes, including cell proliferation, survival, migration, and angiogenesis.[10]

By competitively blocking the binding of PGE2 to the EP4 receptor, this compound inhibits these downstream signaling cascades. This antagonistic action makes this compound a valuable tool for investigating the physiological and pathological roles of the PGE2/EP4 signaling axis.

References

- 1. Cellular mechanisms underlying prostaglandin-induced transient cAMP signals near the plasma membrane of HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. U46619 | Hart Biologicals [hartbio.co.uk]

- 3. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7994185B2 - Benzene sulfonamide thiazole and oxazole compounds - Google Patents [patents.google.com]

- 9. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biodatacorp.com [biodatacorp.com]

GW627368 discovery and development

An In-depth Technical Guide to the Discovery and Development of GW627368

Abstract

This compound, identified by its chemical name N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene (B151609) sulphonamide, is a potent and selective competitive antagonist of the prostanoid EP4 receptor.[1][2][3] It also exhibits affinity for the human thromboxane (B8750289) A2 (TP) receptor.[1][2][4] This document provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its pharmacological profile, relevant experimental protocols, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[5][6][7] Its effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[8][9] The EP4 receptor, in particular, has emerged as a significant therapeutic target due to its role in mediating PGE2-driven cellular responses such as proliferation, invasion, and angiogenesis, especially in the context of cancer.[10][11][12] this compound was developed as a selective antagonist of the EP4 receptor to investigate its therapeutic potential.[2]

Physicochemical Properties

| Property | Value |

| Chemical Name | N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide[2][3] |

| CAS Number | 439288-66-1[4] |

| Molecular Formula | C30H28N2O6S[4] |

| Molecular Weight | 544.62 g/mol [4] |

Pharmacological Profile

The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity and Potency of this compound

| Target Receptor | Assay Type | Species | Value | Unit | Reference |

| Prostanoid EP4 Receptor | Radioligand Binding (pKi) | Human | 7.0 | [1][4] | |

| Prostanoid TP Receptor | Radioligand Binding (pKi) | Human | 6.8 | [1][4] | |

| Prostanoid EP4 Receptor | Functional Antagonism (pKb) | Human (HEK293 cells) | 7.9 ± 0.4 | [2][13] | |

| Prostanoid EP4 Receptor | Functional Antagonism (pKb) | Piglet (saphenous vein) | 9.2 ± 0.2 | [2][13] | |

| Prostanoid EP1 Receptor | Functional Antagonism (pA2) | 6.0 | [2][13] | ||

| Prostanoid EP2 Receptor | Functional Antagonism (pA2) | Rabbit | <5.0 | [2][13] | |

| Other Prostanoid Receptors (CRTH2, EP3, IP, FP) | Functional Antagonism | No significant activity | [2][13] | ||

| Basal cAMP levels | Inhibition (pIC50) | 6.3 | [1][14] | ||

| U-46619-induced platelet aggregation | Inhibition (approximate pA2) | Human | ~7.0 | [1][2] |

Table 2: In Vivo Efficacy of this compound in a Mouse Sarcoma Model

| Dosage (mg/kg, p.o.) | Treatment Schedule | Outcome | Reference |

| 5, 10, 15 | Every alternate day for 28 days | Significant tumor regression, reduction in tumor size, and induction of apoptosis.[1][10] | [1][10] |

Mechanism of Action & Signaling Pathways

This compound exerts its effects primarily by competitively antagonizing the EP4 receptor. The EP4 receptor is a Gs-coupled receptor, and its activation by PGE2 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[2][10] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB.[10]

Furthermore, the EP4 receptor can also signal through alternative pathways, such as the PI3K/Akt and ERK pathways, and can transactivate the Epidermal Growth Factor Receptor (EGFR).[10][11] These pathways are crucial in promoting cell proliferation, survival, and angiogenesis. By blocking the EP4 receptor, this compound inhibits these downstream signaling cascades.

EP4 Receptor Signaling Pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for prostanoid receptors.

-

Membrane Preparation : Membranes are prepared from cells (e.g., HEK293 or CHO) stably or transiently expressing the specific human prostanoid receptor subtype.[2] Cells are harvested, homogenized in a buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.4), and centrifuged to pellet the membranes.[2] The final membrane preparation is resuspended in the assay buffer and stored at -80°C.[2]

-

Assay Procedure : The assay is typically performed in a 96-well plate format.[2]

-

A constant concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors) is added to each well.[2]

-

Increasing concentrations of the unlabeled competitor (this compound) are added to the wells.

-

The reaction is initiated by the addition of the membrane preparation.[2]

-

The mixture is incubated for a specific time (e.g., 180 minutes) at room temperature to reach equilibrium.[2]

-

The reaction is terminated by rapid filtration through a glass fiber filtermat to separate bound from free radioligand.[2]

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

-

Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Human Platelet Aggregation Assay

This assay assesses the functional antagonism of this compound at the TP receptor.

-

Platelet Preparation : Human washed platelets are prepared from fresh whole blood collected from healthy donors.

-

Assay Procedure :

-

Platelet aggregation is measured using an aggregometer.

-

Aliquots of the washed platelet suspension are pre-incubated with either vehicle (DMSO) or various concentrations of this compound.

-

Aggregation is induced by adding a TP receptor agonist, such as U-46619, at a concentration that produces a maximal response (EC100).[1][2]

-

The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.

-

-

Data Analysis : The inhibitory effect of this compound is quantified by its ability to reduce the U-46619-induced aggregation. The pA2 value, a measure of antagonist potency, can be calculated from the concentration-response curves.[1][2]

In Vivo Antitumor Activity in a Mouse Sarcoma Model

This protocol describes the evaluation of the antitumor efficacy of this compound in vivo.[10]

-

Animal Model : Sarcoma 180 (S180) cells are injected subcutaneously into Swiss albino mice to establish solid tumors.[10]

-

Treatment Groups : Once the tumors reach a palpable size, the mice are randomized into different treatment groups:

-

Vehicle Control (e.g., deionized water)

-

This compound (5 mg/kg)

-

This compound (10 mg/kg)

-

This compound (15 mg/kg)

-

-

Drug Administration : this compound is administered orally every alternate day for a period of 28 days.[1][10]

-

Efficacy Evaluation :

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the treatment period, the animals are sacrificed, and the tumors are excised and weighed.[10]

-

Tumor tissues can be processed for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., TUNEL) and proliferation, and Western blot analysis for key signaling proteins.[10]

-

Blood samples are collected for analysis of biochemical and hematological parameters to assess safety.[10]

-

Experimental workflow for assessing in vivo antitumor activity.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the prostanoid EP4 receptor with additional activity at the human TP receptor. Its ability to modulate key signaling pathways involved in cell proliferation, invasion, and angiogenesis has been demonstrated in various preclinical models. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other EP4 receptor antagonists in oncology and inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GW 627368 | CAS 439288-66-1 | this compound | Tocris Bioscience [tocris.com]

- 5. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 Regulates Renal Cell Carcinoma Invasion through the EP4 Receptor-Rap GTPase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GW 627368X - Biochemicals - CAT N°: 10009162 [bertin-bioreagent.com]

- 9. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the Mechanism and Impact of GW627368X: A Selective EP4 Receptor Antagonist [synapse.patsnap.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

The EP4 Receptor: A Pivotal Hub in Colon Cancer Pathogenesis and a Promising Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Prostaglandin (B15479496) E2 (PGE2) receptor EP4, a G-protein coupled receptor, has emerged as a critical player in the initiation and progression of colorectal cancer (CRC). Overexpression of cyclooxygenase-2 (COX-2) and subsequent increased production of its primary metabolite, PGE2, are frequently observed in colorectal tumors, creating a microenvironment conducive to cancer growth.[1][2] The EP4 receptor is a key mediator of PGE2's pro-tumorigenic effects, influencing a wide array of cellular processes including proliferation, survival, migration, and angiogenesis.[1][2] Furthermore, EP4 signaling plays a significant role in orchestrating an immunosuppressive tumor microenvironment, thereby facilitating immune evasion. This guide provides a comprehensive overview of the role of the EP4 receptor in colon cancer, detailing its signaling pathways, the preclinical and clinical evidence for its therapeutic targeting, and the methodologies employed in its investigation.

The COX-2/PGE2/EP4 Axis in Colorectal Carcinogenesis

The development of colorectal cancer is often linked to chronic inflammation.[3] In this context, the COX-2 enzyme is frequently upregulated, leading to elevated levels of PGE2 in the tumor microenvironment.[1][2] PGE2 exerts its pleiotropic effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[3] Among these, the EP4 receptor has been identified as a major contributor to colon cancer pathogenesis.[1][4] Studies have shown that EP4 expression is elevated in colorectal adenomas and further increased in carcinomas compared to normal colonic epithelium, suggesting its involvement in the adenoma-to-carcinoma progression.

Signaling Pathways Downstream of EP4 Activation

Upon binding of PGE2, the EP4 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5] This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and activate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[6] The EP4 receptor can also signal through a Gαi-coupled pathway, activating the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways.[3][5][7] These signaling cascades converge on the regulation of gene expression that promotes cell proliferation, survival, and invasion.

EP4 Receptor Signaling Pathways in Colon Cancer.

Role of EP4 in the Tumor Microenvironment and Immune Evasion

The influence of EP4 extends beyond the cancer cells themselves, shaping the tumor microenvironment to be more hospitable for tumor growth. EP4 signaling in myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), promotes their differentiation into immunosuppressive phenotypes.[8] This leads to the suppression of cytotoxic T-cell function and facilitates immune evasion by the tumor.[9] Specifically, EP4 activation can induce the expression of arginase I in MDSCs, which depletes arginine, an amino acid essential for T-cell proliferation and function.

Therapeutic Targeting of the EP4 Receptor

Given its central role in colon cancer, the EP4 receptor has become an attractive target for therapeutic intervention. The development of selective EP4 receptor antagonists offers a more targeted approach compared to non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, potentially avoiding their associated gastrointestinal and cardiovascular side effects.[3]

Preclinical Efficacy of EP4 Antagonists

Numerous preclinical studies have demonstrated the anti-tumor effects of EP4 antagonists in colon cancer models. These antagonists have been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce migration and invasion.[10][11]

| Compound | Assay/Model | Cell Line | Endpoint | Value | Reference |

| E7046 (Palupiprant) | cAMP functional assay | HEK293-hEP4 | IC50 | 13.5 nM | [12][13] |

| Compound 36 | cAMP functional assay | HEK293-hEP4 | IC50 | 4.3 nM | [12] |

| Compound 36 | Cytotoxicity | CT-26 WT | IC50 | 41.39 µM | [12] |

| Compound 36 | Cytotoxicity | HCA-7 | IC50 | >100 µM | [12] |

| L-161,982 | PGE2-induced ERK phosphorylation | HCA-7 | Inhibition | Complete | [10][11] |

| L-161,982 | PGE2-stimulated cell proliferation | HCA-7 | Inhibition | Significant | [14] |

| AAT-008 | In vivo tumor growth delay (with radiotherapy) | CT26WT | Effect | Supra-additive at 30 mg/kg/day | [15] |

| TP-16 | In vivo tumor growth (syngeneic model) | CT26 | Inhibition | Dose-dependent | [9] |

Clinical Evaluation of EP4 Antagonists

The promising preclinical data has led to the clinical investigation of EP4 antagonists. A notable example is the Phase Ib/IIa trial of vorbipiprant (CR6086) in combination with the anti-PD-1 antibody balstilimab in patients with chemorefractory microsatellite-stable metastatic colorectal cancer.

| Trial Identifier | Phase | Intervention | Patient Population | Key Findings | Reference |

| NCT05205330 | Ib/IIa | Vorbipiprant (30, 90, or 180 mg twice daily) + Balstilimab (3 mg/kg every 2 weeks) | Chemorefractory pMMR/MSS mCRC (n=28) | DCR: 50% (overall), 25% (liver metastases) ORR: 11% Median PFS: 2.6 months Median OS: 14.2 months | [3][6][14][16] |

Experimental Protocols

In Vitro Assays

-

Cell Lines: Human colon cancer cell lines such as HCA-7, HT-29, and LoVo, and the murine colon carcinoma cell line CT-26 are commonly used.[4][17]

-

Cell Proliferation Assays: Cell proliferation can be assessed using MTT or WST-1 assays. Cells are seeded in 96-well plates and treated with PGE2 in the presence or absence of an EP4 antagonist for 24-72 hours.

-

Western Blotting: To analyze the phosphorylation status of signaling proteins like ERK and Akt, cells are serum-starved overnight, pre-treated with an EP4 antagonist for 1 hour, and then stimulated with PGE2 for 5-15 minutes. Cell lysates are then subjected to SDS-PAGE and immunoblotting with phospho-specific antibodies.

-

cAMP Measurement: Intracellular cAMP levels are measured using commercially available ELISA kits. Cells are treated with an EP4 antagonist followed by stimulation with PGE2 for a short duration (e.g., 10 minutes) in the presence of a phosphodiesterase inhibitor like IBMX.

In Vivo Models

-

Syngeneic Tumor Models: CT26 or MC38 murine colon carcinoma cells are subcutaneously injected into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).[9]

-

Treatment Regimen: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. EP4 antagonists are typically administered orally, daily or twice daily.[9] For combination studies, other agents like anti-PD-1 antibodies are administered intraperitoneally.[9]

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.

-

Immunophenotyping: At the end of the study, tumors and spleens can be harvested, and single-cell suspensions prepared for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells, MDSCs, macrophages).

Typical Experimental Workflow for In Vivo Evaluation of EP4 Antagonists.

Conclusion

The EP4 receptor stands out as a pivotal node in the complex signaling network that drives colorectal cancer. Its multifaceted role in promoting tumor cell growth and survival, as well as in orchestrating an immunosuppressive tumor microenvironment, makes it a highly attractive target for therapeutic intervention. The development of selective EP4 antagonists has shown considerable promise in preclinical models, and early clinical data suggests that targeting EP4, particularly in combination with immunotherapy, could be a valuable strategy for the treatment of advanced colorectal cancer. Further research is warranted to fully elucidate the intricate mechanisms of EP4 signaling and to optimize the clinical application of EP4-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. EP4 receptor as a novel promising therapeutic target in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. mdpi.com [mdpi.com]

- 5. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reprogramming immunosuppressive myeloid cells facilitates immunotherapy for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. ASCO – American Society of Clinical Oncology [asco.org]

- 15. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

GW627368: A Technical Guide for Prostanoid Receptor Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

GW627368, chemically known as N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl}benzene sulphonamide, is a potent and selective competitive antagonist for the prostanoid EP4 receptor.[1][2] It also exhibits a notable affinity for the human thromboxane (B8750289) A2 (TP) receptor, but not for TP receptors of other species.[1][2][3] Its high selectivity for the EP4 receptor over other prostanoid receptors like EP1, EP2, EP3, DP, FP, and IP makes it an invaluable pharmacological tool for elucidating the specific roles of the EP4 receptor in a multitude of physiological and pathological processes.[1][2] This guide provides a comprehensive overview of this compound, including its binding profile, relevant signaling pathways, and detailed experimental protocols for its use in research.

Data Presentation: Quantitative Analysis of this compound

The efficacy and selectivity of this compound have been quantified through various binding and functional assays. The following tables summarize these key pharmacological parameters.

Table 1: Binding Affinity of this compound at Human Prostanoid Receptors

| Receptor Target | Assay Type | Ligand | Affinity (pKi) | Affinity (Ki) | Reference |

| EP4 | Competition Radioligand | [³H]-PGE₂ | 7.0 ± 0.2 | 100 nM | [1][2][4] |

| TP | Competition Radioligand | [³H]-SQ 29,548 | 6.8 | 158 nM | [1][2][4] |

| EP1, EP2, EP3, DP, FP, IP, CRTH2 | Competition Radioligand | Various | < 5.3 | > 5.0 µM | [1][2] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of this compound

| Receptor & Tissue/Cell Line | Assay Type | Agonist | Antagonist Potency (pKb / pA₂) | Reference |

| Human EP4 (recombinant, HEK293 cells) | cAMP accumulation | PGE₂ | 7.9 ± 0.4 (pKb) | [1][2] |

| Piglet Saphenous Vein (endogenous EP4) | Vascular relaxation | PGE₂ | 9.2 ± 0.2 (pKb) | [1][2] |

| Human Platelets (endogenous TP) | Platelet Aggregation | U-46619 | ~7.0 (pA₂) | [1][2][3] |

| Human EP1 | Functional Assay | - | 6.0 (pA₂) | [1][2] |

| Rabbit EP2 | Functional Assay | - | < 5.0 (pA₂) | [1][2] |

Note: pKb and pA₂ are measures of antagonist potency derived from functional assays. A higher value indicates greater potency.

Prostanoid Receptor Signaling Pathways

This compound primarily targets the EP4 receptor, a G-protein coupled receptor (GPCR) that can initiate multiple downstream signaling cascades.

Canonical EP4 Signaling: The EP4 receptor classically couples to the Gs alpha subunit (Gαs).[5] Agonist binding triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression related to inflammation, cell proliferation, and survival.[7][8]

Alternative EP4 Signaling: Beyond the canonical Gs pathway, emerging evidence shows the EP4 receptor can also couple to other G-proteins and signaling molecules.[9][10][11] It can activate the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival and proliferation.[7][12] This activation can occur through Gαi or via β-arrestin-mediated signaling.[7][10] The PI3K/Akt pathway can subsequently lead to the activation of extracellular signal-regulated kinases (ERKs).[8][12]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound as a research tool.

Competition Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for a specific prostanoid receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human prostanoid receptor of interest (e.g., HEK293 cells transiently or stably expressing EP4).[2]

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM HEPES, pH 7.4, with protease inhibitors).[2]

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.[2]

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.[2]

-

Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, pH 7.4).[2]

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-PGE₂ for EP4), and varying concentrations of this compound.[2]

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled agonist like PGE₂).[2]

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120-180 minutes).[2]

-

-

Detection and Analysis:

-

Terminate the reaction by rapid filtration through a glass fiber filtermat to separate bound from free radioligand.[2]

-

Wash the filters with cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.[2]

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[2]

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize agonist-induced cAMP production via the EP4 receptor.

Methodology:

-

Cell Culture: Plate HEK293 cells expressing the human EP4 receptor in a 96-well plate and grow to near confluency.

-

Assay Preparation:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 20-30 minutes to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells and incubate for 10-20 minutes.

-

-

Agonist Stimulation:

-

Add a fixed concentration of an EP4 agonist (e.g., PGE₂ at its EC₈₀ concentration) to stimulate cAMP production.

-

Incubate for an appropriate time (e.g., 15-60 minutes) at 37°C.[13]

-

-

Detection and Analysis:

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Plot the cAMP response against the log concentration of this compound.

-

Analyze the data using non-linear regression to determine the IC₅₀ of this compound. This can be used in Schild analysis to calculate the pKb.[1][2]

-

In Vivo Studies in Animal Models

This compound has been utilized in various animal models to investigate the role of the EP4 receptor in diseases like cancer and arthritis.[12][14]

Example Protocol (Mouse Sarcoma Model):

-

Animal Model: Use Swiss albino mice and induce sarcoma by subcutaneous injection of S180 cells.[12]

-

Drug Preparation and Administration:

-

Suspend this compound in a suitable vehicle, such as 0.5% methylcellulose (B11928114) or a mixture of DMSO and corn oil.[14][15]

-

Dosages can range from 5 mg/kg to 15 mg/kg, administered on a schedule such as every other day for a period of 28 days.[12][16]

-

-

Outcome Measurement:

-

Monitor tumor volume and weight throughout the study.[12]

-

At the end of the study, collect tumors and major organs for further analysis, such as western blotting for signaling proteins (e.g., COX-2, p-Akt), TUNEL assay for apoptosis, and measurement of biomarkers like PGE₂ and VEGF in plasma.[12]

-

Conduct safety assessments by monitoring animal weight, behavior, and performing histological analysis of major organs.[12]

-

Conclusion

This compound is a well-characterized and highly valuable antagonist for studying prostanoid EP4 receptor function. Its high potency and selectivity, particularly for the human EP4 receptor, allow for precise interrogation of EP4-mediated signaling pathways in both in vitro and in vivo settings.[1][2] The detailed quantitative data and established experimental protocols provided in this guide serve as a critical resource for researchers aiming to leverage this tool to advance our understanding of the complex roles of prostanoids in health and disease.

References

- 1. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GW 627368X - Biochemicals - CAT N°: 10009162 [bertin-bioreagent.com]

- 5. Prostaglandin E2 Regulates Renal Cell Carcinoma Invasion through the EP4 Receptor-Rap GTPase Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 stimulates cAMP signaling and resensitizes human leukemia cells to glucocorticoid-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Roles of EP4 Prostanoid Receptors in Cancer Malignancy Signaling [jstage.jst.go.jp]

- 8. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ca01.primo.exlibrisgroup.com [ca01.primo.exlibrisgroup.com]

- 12. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]